2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6OS3/c1-2-5-11-13-7(17-5)10-4(15)3-16-8-14-12-6(9)18-8/h2-3H2,1H3,(H2,9,12)(H,10,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJWNTSTNYTWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Thiadiazole Ring: The starting materials, such as amines and hydrazinecarbothioamide, are reacted with carbon disulfide to form the thiadiazole ring.
Acetylation: The thiadiazole derivative is then acetylated using 2-chloroacetyl chloride to introduce the acetamide group.
Substitution Reaction: The final step involves a substitution reaction where the amino group on the thiadiazole ring is replaced with the desired substituent, such as an ethyl group.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including :
Medicinal Chemistry: The compound has shown potential as a urease inhibitor, which is important for the treatment of infections caused by Helicobacter pylori. It has also been studied for its antimicrobial and antifungal properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions. It has been evaluated for its ability to inhibit various enzymes and its binding affinity to specific protein targets.
Industrial Applications: Thiadiazole derivatives, including this compound, are used in the development of corrosion inhibitors, dyes, and polymers. They are also explored for their potential use in agricultural chemicals and materials science.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways :
Enzyme Inhibition: The compound acts as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, the compound prevents the increase in pH that is essential for the survival of Helicobacter pylori.
Protein-Ligand Interactions: The compound binds to the active site of target enzymes or proteins, forming stable complexes that inhibit their activity. Molecular docking studies have shown favorable interactions between the compound and the active sites of various enzymes.
Comparison with Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other similar thiadiazole derivatives :
2-Amino-5-ethyl-1,3,4-thiadiazole: This compound has a similar thiadiazole ring structure but lacks the acetamide group. It is used in the synthesis of dyes and as a corrosion inhibitor.
2-Amino-5-methyl-1,3,4-thiadiazole: Similar to the ethyl derivative, this compound has a methyl group instead of an ethyl group. It is also used in medicinal chemistry and industrial applications.
2-Amino-5-phenyl-1,3,4-thiadiazole: This compound has a phenyl group attached to the thiadiazole ring. It is studied for its antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific substituents and their impact on its biological activity and chemical reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
